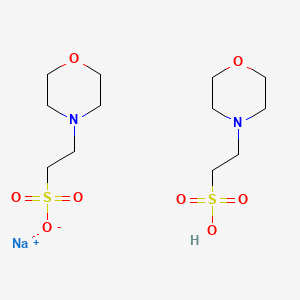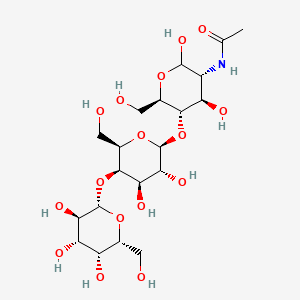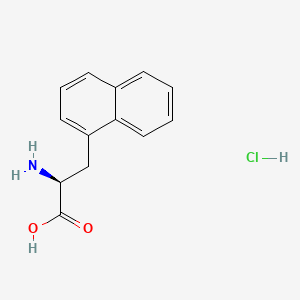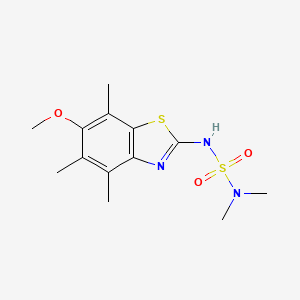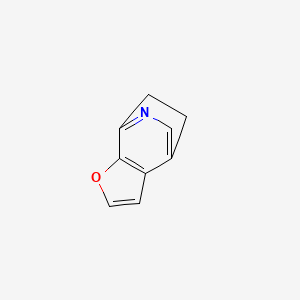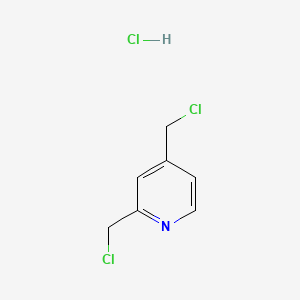
2,4-Bis(chloromethyl)pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(chloromethyl)pyridine;hydrochloride is a heterocyclic organic compound that features a pyridine ring substituted with two chloromethyl groups at the 2 and 4 positions. This compound is often used as a building block in organic synthesis due to its reactivity and ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)pyridine;hydrochloride typically involves the chloromethylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(chloromethyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives.
Oxidation: Products include pyridinecarboxaldehyde and pyridinecarboxylic acid.
Reduction: Products include 2,4-dimethylpyridine.
Aplicaciones Científicas De Investigación
2,4-Bis(chloromethyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(chloromethyl)pyridine;hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The pyridine ring can coordinate with metal ions, forming complexes that are useful in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(chloromethyl)pyridine
- 2-(Chloromethyl)pyridine
- 4-(Chloromethyl)pyridine
Comparison
2,4-Bis(chloromethyl)pyridine;hydrochloride is unique due to the positioning of the chloromethyl groups at the 2 and 4 positions, which imparts distinct reactivity and steric properties compared to its isomers. For instance, 2,6-Bis(chloromethyl)pyridine has both chloromethyl groups adjacent to each other, affecting its coordination chemistry and reactivity patterns. Similarly, 2-(Chloromethyl)pyridine and 4-(Chloromethyl)pyridine have only one chloromethyl group, leading to different chemical behaviors and applications.
Propiedades
IUPAC Name |
2,4-bis(chloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPDBOKVILBNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
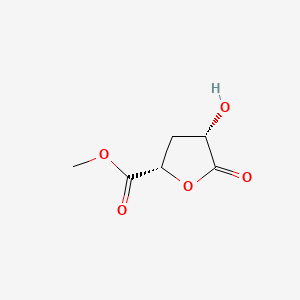
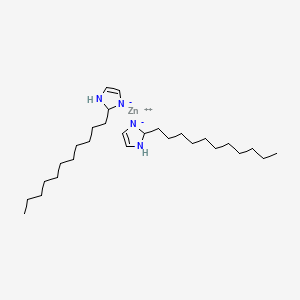
![1,4-(Epoxymethano)-1H-cyclopenta[c]pyridine(9CI)](/img/new.no-structure.jpg)
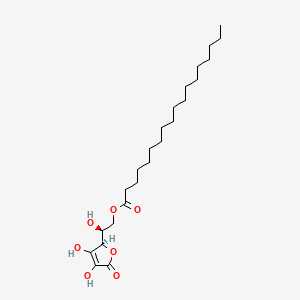
![Azirino[2,3-B]indole](/img/structure/B568278.png)
